molecular formula C10H13N5O5 B1664684 6-N-Hydroxyadenosine CAS No. 3414-62-8

6-N-Hydroxyadenosine

Cat. No. B1664684
CAS RN: 3414-62-8
M. Wt: 283.24 g/mol
InChI Key: QROZCFCNYCVEDO-VTHZCTBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxyadenosine protects cells against apoptosis.

Scientific Research Applications

  • Nucleic Acid Structure and Tautomerism : 6-N-Hydroxyadenosine is implicated in the structure of oxidatively damaged nucleic acid adducts. Studies like those by Cho and Evans (1991) have used NMR spectroscopy to explore the solution structure of oxidized nucleosides like 8-hydroxyadenosine, revealing details about tautomerism, ionization, and protonation. Such research contributes to understanding how structural changes in nucleic acids can lead to mutations or alter hydrogen bonding (Cho & Evans, 1991).

  • Role in RNA Modifications : The formation of N6-hydroxymethyladenosine and N6-formyladenosine in mammalian RNA, as discovered by Fu et al. (2013), highlights the dynamic nature of RNA modifications. Their study revealed that these modifications derive from m6A in mRNA, impacting gene expression regulation. This research is crucial for understanding the dynamic modulation of RNA-protein interactions (Fu et al., 2013).

  • Antitumor and Antiviral Activities : The antitumor and antiviral properties of N6-hydroxyadenosine and related derivatives have been investigated. Giner-Sorolla et al. (1981) found that derivatives like N6-hydroxyadenosine exhibited antitumor activity and underwent clinical trials, though toxicity due to enzymatic hydrolysis was observed. Such studies contribute to understanding the potential therapeutic applications of these nucleosides (Giner-Sorolla et al., 1981).

  • Potential Therapeutic Applications : The research on N6-modified purine analogs, like the work by Too et al. (2007), has shown anti-malarial properties. They found compounds with N6 modifications to have significant anti-plasmodial activity against resistant strains, highlighting the therapeutic potential of these compounds in treating malaria (Too et al., 2007).

properties

CAS RN

3414-62-8

Product Name

6-N-Hydroxyadenosine

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O5/c16-1-4-6(17)7(18)10(20-4)15-3-13-5-8(14-19)11-2-12-9(5)15/h2-4,6-7,10,16-19H,1H2,(H,11,12,14)/t4-,6-,7-,10-/m1/s1

InChI Key

QROZCFCNYCVEDO-VTHZCTBJSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NO

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO

Appearance

Solid powder

Other CAS RN

24822-51-3
3414-62-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6-hydroxyadenosine
6-N-HYDROXYADENOSINE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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